2,4-dimethyl-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiazole-5-carboxamide
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Overview
Description
2,4-dimethyl-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyridazine ring, and a pyridine ring
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability or conductivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridazine and pyridine rings through nucleophilic substitution reactions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dimethylformamide (DMF) and ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylthiazole-5-carboxamide: Lacks the pyridazine and pyridine rings, resulting in different chemical properties and applications.
N-(2-(pyridin-2-yl)pyridazin-3-yl)thiazole-5-carboxamide: Similar structure but without the dimethyl groups, which may affect its reactivity and binding affinity.
Uniqueness
2,4-dimethyl-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiazole-5-carboxamide is unique due to its combination of three distinct heterocyclic rings and the presence of both methyl and carboxamide functional groups
Properties
IUPAC Name |
2,4-dimethyl-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-11-16(25-12(2)20-11)17(23)19-9-10-24-15-7-6-14(21-22-15)13-5-3-4-8-18-13/h3-8H,9-10H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSKJZTVRIRYJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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